Dactolisib

Antiproliferative activity Cancer cell line panel mTORC1 inhibition

Dactolisib (NVP-BEZ235) is the definitive dual PI3K/mTOR inhibitor for preclinical studies. Unlike single-target agents, its pan-class I PI3K and mTORC1/2 blockade prevents feedback reactivation of the PI3K/Akt pathway. This makes it uniquely suited for overcoming resistance to EGFR/HER2 therapies. Choose Dactolisib for robust, sustained suppression of S6, 4EBP1, and Akt phosphorylation, a key advantage over rapalogs. Its well-characterized clinical history provides a critical reference standard for evaluating next-generation dual inhibitors. Ensure your experiments use the compound that established this class.

Molecular Formula C30H23N5O
Molecular Weight 469.5 g/mol
CAS No. 915019-65-7
Cat. No. B1683976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDactolisib
CAS915019-65-7
Synonyms2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile
2-methyl-2-(4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-1h-imidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile
BEZ235
dactolisib
NVP BEZ235
NVP-BEZ235
NVPBEZ235
Molecular FormulaC30H23N5O
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5
InChIInChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3
InChIKeyJOGKUKXHTYWRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dactolisib (NVP-BEZ235, CAS 915019-65-7): First-in-Class Oral Dual Pan-PI3K/mTOR Inhibitor for Cancer Research and Preclinical Pathway Studies


Dactolisib (codenamed NVP-BEZ235, CAS 915019-65-7) is an orally bioavailable imidazoquinoline derivative that functions as a first-in-class, dual ATP-competitive pan-class I PI3K and mTOR kinase inhibitor [1]. It was the first PI3K inhibitor to enter clinical trials in 2006 [2]. Biochemically, Dactolisib inhibits the four Class I PI3K catalytic isoforms—p110α, p110β, p110γ, and p110δ—with low nanomolar IC50 values, and additionally targets both mTORC1 and mTORC2 complexes, a mechanistic feature that distinguishes it from single-node PI3K or mTOR inhibitors [3].

Dactolisib vs. Single-Target PI3K or mTOR Inhibitors: Why Non-Interchangeable Pharmacology Demands Precise Compound Selection in Preclinical Models


Simple substitution of Dactolisib with single-target PI3K inhibitors (e.g., GDC-0941/Pictilisib, BKM120/Buparlisib) or pure mTOR inhibitors (e.g., everolimus) in experimental protocols is pharmacologically invalid. Dactolisib's dual pan-PI3K/mTOR blockade prevents the well-documented feedback reactivation of the PI3K/Akt pathway that occurs with rapalogs, and simultaneously suppresses both mTORC1- and mTORC2-dependent signaling outputs—a capacity that single PI3K inhibitors lack [1]. Furthermore, its broader kinase inhibition profile, including off-target activity against ATR (IC50 21 nM in cellular assays), produces distinct pharmacodynamic and toxicity signatures that cannot be replicated by more selective comparators .

Dactolisib Differential Evidence: Quantified Potency, Target Selectivity, and Functional Superiority Versus Key PI3K/mTOR Pathway Comparators


Dactolisib Exhibits Superior Antiproliferative Activity Across a Broad Cancer Cell Line Panel Compared to the Pure mTORC1 Inhibitor Everolimus

In a panel of 21 cancer cell lines of diverse origin and genetic background, the dual PI3K/mTOR inhibitor Dactolisib (NVP-BEZ235) demonstrated superior antiproliferative activity compared to the allosteric mTORC1 inhibitor everolimus [1]. The superiority is attributed to Dactolisib's ability to prevent the feedback activation of Akt that occurs with everolimus-mediated mTORC1 inhibition alone [1].

Antiproliferative activity Cancer cell line panel mTORC1 inhibition

Dactolisib Shows Stronger Inhibition of 4EBP1 Phosphorylation Versus the Selective PI3K Inhibitor GDC-0941, Reflecting Divergent mTORC1 Signaling Suppression

In colorectal cancer cell lines, Dactolisib (NVP-BEZ235) exhibited stronger inhibition of 4EBP1 phosphorylation compared to the class I PI3K-selective inhibitor GDC-0941, while both compounds produced similar inhibition of S6 and AKT phosphorylation [1]. However, GDC-0941 displayed greater synergistic growth inhibition when combined with MEK inhibitors (AZD6244 or PD0325901) than NVP-BEZ235 [1].

mTORC1 signaling 4EBP1 phosphorylation Colorectal cancer

Dactolisib Possesses Broader Kinase Inhibition Profile Including ATR and mTOR, in Contrast to the Narrower Class I PI3K Specificity of ZSTK474 and GDC-0941

A comprehensive biochemical profiling study of PI3K superfamily members revealed that ZSTK474 and GDC-0941 exhibit highly similar inhibition profiles with much higher class I PI3K specificity than NVP-BEZ235 and LY294002 [1]. NVP-BEZ235 demonstrated a broader target spectrum, including activity against mTOR (IC50 20.7 nM biochemical; 6 nM against p70S6K in cell-free assays) and ATR (IC50 21 nM in cellular assays) . COMPARE analysis of growth inhibition fingerprints across the JFCR39 human cancer cell line panel confirmed that ZSTK474 and GDC-0941 share more similar molecular targets with each other (r=0.863) than with NVP-BEZ235 [1].

Kinase selectivity ATR inhibition Off-target activity

Dactolisib Overcomes Acquired Resistance to EGFR Inhibitors by Down-Regulating PI3K/AKT/mTOR Phosphorylation, a Therapeutic Niche Inaccessible to Single-Node Inhibitors

In gefitinib-resistant tumor models, Dactolisib (NVP-BEZ235) overcomes acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation [1]. This effect is attributed to its dual inhibition mechanism, which blocks both upstream PI3K signaling and downstream mTOR-driven survival pathways simultaneously [2]. NVP-BEZ235 also reverses the hyperactivation of the PI3K/mTOR pathway caused by oncogenic p110α mutations (E545K, H1047R) that render HER2-amplified BT474 cells resistant to trastuzumab [3].

EGFR inhibitor resistance PI3K/AKT/mTOR phosphorylation Gefitinib resistance

Dactolisib Biochemical Potency Against p110α and mTOR Differs from Gedatolisib, with Comparable Functional Activity in Gynecologic Cancer Models

A comparative study of multi-node PI3K/mTOR inhibitors in gynecologic cancer models found that Dactolisib was the only compound showing similar potency and efficacy to Gedatolisib (PKI-587/PF-05212384) based on average GR (growth rate) metrics [1]. However, other analyses indicate Gedatolisib exhibits superior potency against PI3K/mTOR pathway nodes, with reports that 'dactolisib is less potent' in some comparative assessments [2]. PF-04691502, another dual PI3K/mTOR inhibitor, shows higher affinity (Ki values: p110α 1.8 nM, mTOR 16 nM) than Dactolisib (p110α IC50 4 nM, mTOR IC50 20.7 nM) in biochemical assays .

Dual PI3K/mTOR inhibitors Gynecologic cancer Potency comparison

Dactolisib (BEZ235) Optimal Preclinical Research Applications: Scenarios Where Dual PI3K/mTOR Blockade Provides Critical Advantage


Studies of Acquired Resistance to EGFR/HER2 Inhibitors Driven by PI3K Pathway Hyperactivation

Dactolisib is uniquely suited for preclinical models investigating acquired resistance to EGFR inhibitors (e.g., gefitinib, erlotinib) or HER2-directed therapies (e.g., trastuzumab) that is mediated by PI3K/Akt/mTOR pathway reactivation. Evidence shows NVP-BEZ235 down-regulates PI3K/AKT/mTOR phosphorylation and overcomes gefitinib resistance, and reverses trastuzumab resistance in cells harboring oncogenic p110α mutations (E545K, H1047R) [1][2]. Its dual inhibition mechanism prevents the compensatory feedback signaling that limits single-agent activity in this context.

Pharmacodynamic Studies Requiring Complete mTORC1/mTORC2 Pathway Suppression Without Akt Feedback Activation

For experiments demanding robust and sustained suppression of both mTORC1 and mTORC2 outputs—including S6, 4EBP1, and Akt phosphorylation—Dactolisib provides a key advantage over rapalogs (e.g., everolimus) that only inhibit mTORC1 and induce feedback Akt hyperactivation. Direct comparative data demonstrate Dactolisib's superior antiproliferative activity versus everolimus in a 21-cell line panel and stronger 4EBP1 inhibition than the PI3K-selective inhibitor GDC-0941 [3][4]. This makes Dactolisib the compound of choice for studies of cap-dependent translation and mTORC2-dependent signaling.

DNA Damage Response Studies Leveraging Dactolisib's Off-Target ATR Inhibitory Activity

Dactolisib's documented inhibition of ATR (IC50 21 nM in 3T3TopBP1-ER cells) distinguishes it from more selective PI3K inhibitors like GDC-0941 and ZSTK474 [5]. This off-target activity may contribute to its observed synergy with radiotherapy and chemotherapy in preclinical models. Researchers investigating combined DNA damage response and PI3K/mTOR pathway targeting should consider Dactolisib as a dual-mechanism tool compound, while recognizing that this broader activity profile may confound interpretation of PI3K/mTOR-specific effects.

Preclinical Toxicology and Pharmacokinetic Studies of Dual PI3K/mTOR Inhibition

Given its extensive clinical development history—including phase I/II trials revealing dose-proportional pharmacokinetics (Cmax and AUC0-24 increases over 200–800 mg/day), low oral bioavailability, and dose-limiting gastrointestinal toxicity—Dactolisib serves as a well-characterized reference standard for studying the therapeutic index and on-target toxicities of dual PI3K/mTOR inhibitors [6][7]. Its clinical failure due to a narrow therapeutic window provides critical context for evaluating next-generation dual inhibitors with improved selectivity and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dactolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.